3-(Difluoromethyl)-2-fluorophenol
Overview
Description
3-(Difluoromethyl)-2-fluorophenol is an organic compound characterized by the presence of both difluoromethyl and fluorophenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2-fluorophenol typically involves the introduction of difluoromethyl and fluorophenol groups onto an aromatic ring. One common method is the difluoromethylation of phenol derivatives using difluoromethylating agents such as ClCF₂H. This reaction often requires the presence of a base and a suitable solvent under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts, such as palladium or copper, are frequently employed to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds .
Scientific Research Applications
3-(Difluoromethyl)-2-fluorophenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound may act as a hydrogen bond donor, influencing its binding affinity to biological targets .
Comparison with Similar Compounds
- Difluoromethyl phenyl sulfide
- Thiophenol
- Trifluoromethyl phenol
Comparison: 3-(Difluoromethyl)-2-fluorophenol is unique due to the presence of both difluoromethyl and fluorophenol groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher lipophilicity and better hydrogen bond donor capabilities, making it a versatile compound in various applications .
Properties
IUPAC Name |
3-(difluoromethyl)-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLGUENLHHMXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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